molecular formula C4H10BrN B13517398 (2-Bromoethyl)(ethyl)amine CAS No. 41239-11-6

(2-Bromoethyl)(ethyl)amine

Cat. No.: B13517398
CAS No.: 41239-11-6
M. Wt: 152.03 g/mol
InChI Key: WDJFFVCOSRUERU-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(ethyl)amine (chemical formula: C₄H₁₀BrN) is a brominated alkylamine characterized by an ethylamine backbone substituted with a bromoethyl group.

Properties

CAS No.

41239-11-6

Molecular Formula

C4H10BrN

Molecular Weight

152.03 g/mol

IUPAC Name

2-bromo-N-ethylethanamine

InChI

InChI=1S/C4H10BrN/c1-2-6-4-3-5/h6H,2-4H2,1H3

InChI Key

WDJFFVCOSRUERU-UHFFFAOYSA-N

Canonical SMILES

CCNCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromoethyl)(ethyl)amine can be synthesized through the reaction of ethylamine with 2-bromoethanol. The reaction typically involves heating the reactants in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the ethylamine group, forming (2-Bromoethyl)(ethyl)amine.

Industrial Production Methods

Industrial production of (2-Bromoethyl)(ethyl)amine often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(ethyl)amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form ethylamine and ethylene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include ethylamine derivatives, nitriles, and thiols.

    Oxidation: Products include nitroso and nitro compounds.

    Reduction: Products include ethylamine and ethylene.

Scientific Research Applications

(2-Bromoethyl)(ethyl)amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(ethyl)amine involves its ability to act as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to changes in the structure and function of these biomolecules, affecting various cellular processes and pathways.

Comparison with Similar Compounds

Key Characteristics:

  • Structure : The molecule comprises a primary amine group (-NH₂) bonded to a bromoethyl (-CH₂CH₂Br) and an ethyl (-CH₂CH₃) group.
  • Synthetic Relevance: Bromoethylamines are pivotal intermediates in organic synthesis, particularly in alkylation reactions, nucleophilic substitutions, and the preparation of heterocycles. For example, N-Boc-N,N-bis(2-bromoethyl)amine () is synthesized via bromination of diethanolamine derivatives, highlighting the utility of bromoethyl groups in introducing reactive sites for further functionalization .
  • Applications : Such compounds are employed in drug discovery (e.g., antimicrobial agents in –2) and materials science (e.g., biosensors in ) due to their electrophilic bromine atom, which facilitates cross-coupling or alkylation reactions .

Comparative Analysis with Structural Analogs

The table below summarizes key structural analogs, their properties, and functional distinctions.

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
(2-Bromoethyl)(ethyl)amine C₄H₁₀BrN 152.04 Primary amine with bromoethyl and ethyl groups; high nucleophilic reactivity. Intermediate in alkylation reactions, drug synthesis.
N-Boc-N,N-bis(2-bromoethyl)amine C₁₀H₁₈Br₂N₂O₂ 384.07 Boc-protected di-bromoethylamine; enhanced stability for peptide synthesis. Building block for protected amines in drug design (e.g., Scheme 4, ).
(2-Bromoethyl)benzene C₈H₉Br 185.06 Aromatic bromoethyl derivative; lower electrophilicity compared to amines. Limited reactivity in alkylation ().
3-(2-Bromoethyl)pyridine HBr C₇H₉Br₂N 281.97 Pyridine-substituted bromoethylamine; polarizable aromatic system. Pharmaceutical intermediate ().
2-(2-Bromoethyl)oxirane C₄H₇BrO 167.00 Epoxide-containing bromoethyl derivative; reactive towards nucleophiles. Precursor for heterocycles (e.g., pyrazole derivatives in ).

Reactivity Comparison

  • Alkylation Efficiency : (2-Bromoethyl)(ethyl)amine exhibits higher reactivity in alkylation compared to (2-bromoethyl)benzene due to the electron-donating ethylamine group enhancing the electrophilicity of the bromine atom. In contrast, (2-bromoethyl)benzene shows minimal fluorescence activation in alkylation-sensitive probes () .
  • Stability : Boc-protected analogs (e.g., N-Boc-N,N-bis(2-bromoethyl)amine) demonstrate improved stability under acidic conditions, enabling their use in multi-step syntheses (). Deprotection with morpholine efficiently yields free amines for subsequent coupling (e.g., with benzoic acids in ) .

Antimicrobial Agents

Bromoethylamine derivatives are key intermediates in antimicrobial drug development. For instance, thioacetamide-triazole derivatives (–2) synthesized from bromoethylamines exhibit potent activity against Escherichia coli, with MIC values <1 µg/mL .

Biosensors and Materials Science

Limitations and Challenges

  • Toxicity : Bromoethylamines can act as alkylating agents, posing mutagenic risks ().
  • Synthetic Complexity : Multi-step syntheses (e.g., Boc protection/deprotection in ) increase production costs and reduce scalability .

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